molecular formula C10H14O2 B7893296 4-(Methoxymethyl)phenethyl alcohol CAS No. 343880-25-1

4-(Methoxymethyl)phenethyl alcohol

Cat. No.: B7893296
CAS No.: 343880-25-1
M. Wt: 166.22 g/mol
InChI Key: VKJWBKGBIVXBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methoxymethyl)phenethyl alcohol, also known as 4-methoxyphenethyl alcohol, is an organic compound with the molecular formula C9H12O2. It is a derivative of phenethyl alcohol, where a methoxy group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Methoxymethyl)phenethyl alcohol can be synthesized through several methods. One common method involves the biocatalytic anti-Prelog enantioselective reduction of 4-methoxyacetophenone using immobilized Trigonopsis variabilis AS2 . Another method includes the preparation of 4-(2-iodoethyl)phenol by refluxing this compound with 47% hydriodic acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar methods as mentioned above. The choice of method depends on the desired purity, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethyl)phenethyl alcohol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like hydriodic acid (HI) and other halogenating agents are used for substitution reactions.

Major Products Formed:

    Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 4-methoxyphenylethane.

    Substitution: 4-iodoethylphenol.

Scientific Research Applications

4-(Methoxymethyl)phenethyl alcohol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)phenethyl alcohol involves its interaction with specific molecular targets and pathways. For instance, in the oxidative demethylation of 4-(Methoxymethyl)phenol by vanillyl-alcohol oxidase, a p-quinone methide intermediate is formed . This intermediate plays a crucial role in the catalytic process, leading to the formation of the final product.

Comparison with Similar Compounds

  • 4-Methoxybenzyl alcohol
  • 4-Methoxyacetophenone
  • 4-Methoxy-α-methylbenzyl alcohol
  • 1-Phenylethanol
  • 4-Chlorobenzyl alcohol

Comparison: 4-(Methoxymethyl)phenethyl alcohol is unique due to its specific methoxy group attached to the benzene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of its applications in synthesis and research.

Properties

IUPAC Name

2-[4-(methoxymethyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-12-8-10-4-2-9(3-5-10)6-7-11/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJWBKGBIVXBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101303951
Record name 4-(Methoxymethyl)benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343880-25-1
Record name 4-(Methoxymethyl)benzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343880-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methoxymethyl)benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

[4-(Methoxymethyl)phenyl]acetic acid (3.6 g, 20 mmole) was dissolved in THF (100 ml) and cooled on an ice-bath. BH3xTBT (1M, 40 ml, 40 mmole) was added. The reaction mixture was stirred for 6 h and then quenched with HCl (1M, 80 ml) and water (˜100 ml). THF was evaporated and the residue extracted with dicloromethane and ethyl acetate. The phases were separated and the organic phase was washed with HCl (0.3M, 100 ml and dried with Na2SO4. Evaporation gave 3.31 g, 99.6%, of the desired product.
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.